
6-Oxo-8-chlorooctanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-oxooctanoic acid is an organic compound with the molecular formula C8H13ClO3 It is characterized by the presence of a chlorine atom at the eighth carbon and a ketone group at the sixth carbon in an eight-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Chloro-6-oxooctanoic acid can be synthesized through several methods. One common approach involves the chlorination of octanoic acid followed by oxidation to introduce the ketone group. Another method includes the enzymatic reduction of 8-chloro-6-oxooctanoic acid alkyl esters using alcohol dehydrogenases, such as those from Lactobacillus brevis or Thermoanaerobium brokii, in the presence of cofactor regeneration systems .
Industrial Production Methods: Industrial production of 8-chloro-6-oxooctanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of chlorinating agents and oxidizing agents under controlled temperature and pressure conditions .
Types of Reactions:
Oxidation: 8-Chloro-6-oxooctanoic acid can undergo further oxidation to form more complex compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R).
Major Products Formed:
Reduction Products: 8-Chloro-6-hydroxyoctanoic acid.
Substitution Products: Various substituted octanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chloro-6-oxooctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic reactions to study enzyme specificity and activity.
Industry: It is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 8-chloro-6-oxooctanoic acid involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of α-lipoic acid, the compound undergoes enzymatic reduction to form 8-chloro-6-hydroxyoctanoic acid, which is then further processed to produce α-lipoic acid. This process involves the participation of alcohol dehydrogenases and cofactor regeneration systems .
Comparaison Avec Des Composés Similaires
8-Chloro-6-hydroxyoctanoic acid: A direct reduction product of 8-chloro-6-oxooctanoic acid.
Octanoic acid: The parent compound without the chlorine and ketone groups.
α-Lipoic acid: A compound synthesized from 8-chloro-6-oxooctanoic acid through a series of enzymatic reactions.
Uniqueness: 8-Chloro-6-oxooctanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a precursor for important compounds like α-lipoic acid. Its chlorine and ketone groups make it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H13ClO3 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
8-chloro-6-oxooctanoic acid |
InChI |
InChI=1S/C8H13ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h1-6H2,(H,11,12) |
Clé InChI |
RLTATAUWTORPGW-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


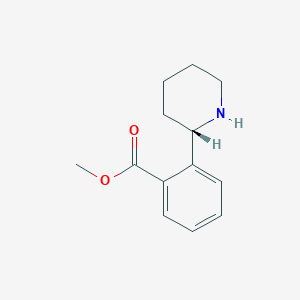


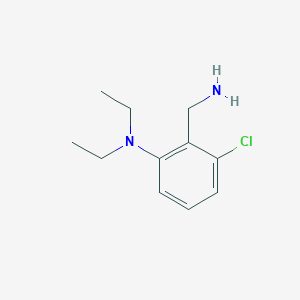
![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)
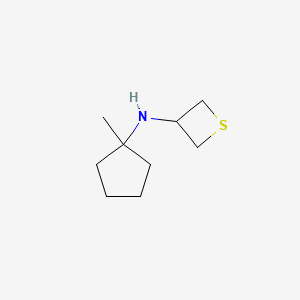
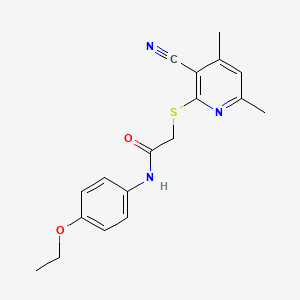
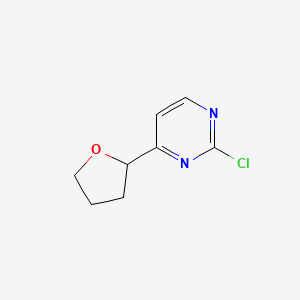
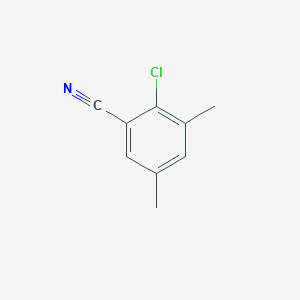
![2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
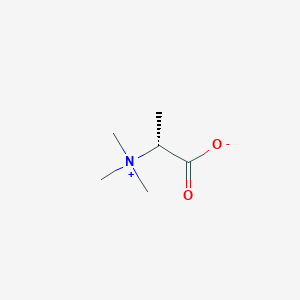
![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)
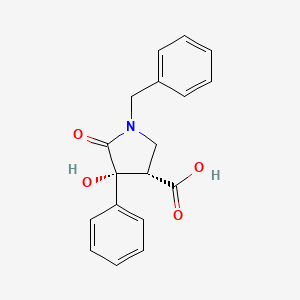
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993470.png)
